2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
2-pyrazolo[1,5-a]pyrazin-4-yl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-2-4-13-11-18(9-6-12(13)3-1)15-14-5-7-17-19(14)10-8-16-15/h1-5,7-8,10H,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXTKVWPYDHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step procedures that include the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the tetrahydroisoquinoline ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 60°C can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
The compound 2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a hybrid structure that combines the pharmacophoric features of pyrazolo[1,5-a]pyrazine and tetrahydroisoquinoline. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. The general synthetic route includes:
-
Formation of the Pyrazolo[1,5-a]pyrazine Core :
- Pyrazolo[1,5-a]pyrazines are synthesized through the reaction of 3-amino-pyrazoles with biselectrophilic compounds.
- This step allows for various substitutions at different positions on the pyrazine ring to enhance biological activity.
-
Tetrahydroisoquinoline Formation :
- The tetrahydroisoquinoline moiety can be introduced via reductive amination or cyclization reactions involving isoquinoline derivatives.
Biological Activity
The biological activities of this compound have been evaluated in various studies. Key findings include:
Anticancer Activity
- Mechanism : The compound exhibits significant cytotoxicity against several cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest.
- Case Studies :
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2-(Pyrazolo[1,5-a]pyr) | MCF-7 | 45.3 |
| 2-(Pyrazolo[1,5-a]pyr) | HeLa | 32.7 |
| 2-(Pyrazolo[1,5-a]pyr) | A549 | 50.0 |
Antimicrobial Activity
- The compound has shown effectiveness against various bacterial strains and fungi. It acts by disrupting microbial cell membranes and inhibiting vital enzymatic pathways.
Neuroprotective Effects
- Recent research indicates that tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis.
- In vitro studies suggest that these compounds can modulate neurotransmitter levels and exhibit anti-inflammatory properties.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the pyrazine and isoquinoline rings significantly influence biological activity:
- Substituents : Electron-withdrawing groups at specific positions enhance anticancer activity.
- Ring Modifications : Alterations in the tetrahydroisoquinoline structure can affect neuroprotective properties.
Q & A
Basic Questions
Q. What are the key synthetic strategies for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
- Methodological Answer : The pyrazolo[1,5-a]pyrazine moiety is typically synthesized via condensation reactions between aminopyrazoles and electrophilic reagents. For example, heterocyclization of 1H-pyrazol-5-amines with dichloro-cyanoethenyl carboxamides can yield pyrazolo[1,5-a]triazines, as demonstrated in anticancer studies . Functionalization at position 7 of the pyrazolo[1,5-a]pyrazine ring can be achieved using palladium-catalyzed cross-coupling or nucleophilic substitution, with characterization via elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) and HRMS .
Q. How can researchers confirm structural integrity and purity post-synthesis?
- Methodological Answer :
- Elemental Analysis : Verify calculated vs. observed values (e.g., C, H, N percentages) to confirm stoichiometry .
- HRMS : Use high-resolution mass spectrometry to validate molecular ion peaks (e.g., [M + H]+ = 254.1042) .
- NMR : Assign peaks to confirm regiochemistry (e.g., distinguishing pyrazolo[1,5-a]pyrazine protons from tetrahydroisoquinoline protons).
- HPLC : Ensure purity >98% using reverse-phase chromatography with UV detection .
Q. What solubility challenges are associated with this compound, and how can they be addressed?
- Methodological Answer : The compound’s low aqueous solubility (common in fused heterocycles) can hinder bioavailability. Strategies include:
- Co-solvents : Use DMSO or PEG-400 for in vitro assays .
- Salt Formation : Introduce ionizable groups (e.g., carboxylic acids) via structural modification .
- Nanoformulation : Employ liposomal encapsulation or micellar systems to enhance dissolution .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate kinase inhibitory activity?
- Methodological Answer :
- JAK Inhibition : Use enzymatic assays with recombinant JAK1/2/3 isoforms, measuring IC50 via ADP-Glo™ kinase assays (Pfizer’s patents report sub-µM potency for related derivatives) .
- PKCι Selectivity : Test against PKC isoforms (α, β, γ) using fluorescent peptide substrates (e.g., PKCiota-IN-49 shows >100-fold selectivity for PKCι over other isoforms) .
- Cellular Assays : Assess inhibition of STAT phosphorylation in cytokine-stimulated cells (e.g., THP-1 monocytes) .
Q. How do structural modifications at position 7 of the pyrazolo[1,5-a]pyrazine influence biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl, CF3) : Enhance kinase binding affinity by stabilizing hydrogen bonds with catalytic lysine residues.
- Bulky Substituents (e.g., isopropyl) : Improve selectivity by reducing off-target interactions (e.g., TRK kinase inhibitors with methylsulfonyl groups show 10-fold selectivity over VEGFR2) .
- Polar Groups (e.g., OH, NH2) : Increase solubility but may reduce membrane permeability. Balance via prodrug strategies (e.g., acetyl-protected phenol derivatives) .
Q. What computational methods predict the binding mode to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with JAK2’s ATP-binding pocket (key residues: Leu932, Gly935). Validate with mutagenesis studies .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with hinge regions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardize Assay Conditions : Control ATP concentrations (e.g., use Km ATP levels) and buffer composition (e.g., 10 mM MgCl2).
- Validate with Orthogonal Assays : Confirm cellular activity (e.g., antiproliferative effects in Ba/F3-JAK2V617F cells) if enzymatic data is inconsistent .
- Meta-Analysis : Compare datasets from patents (e.g., Pfizer’s WO2019034973) and peer-reviewed studies to identify consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
